8a-(Aminomethyl)-hexahydro-[1,3]oxazolo[4,3-c]morpholin-3-one hydrochloride
CAS No.: 2060029-89-0
Cat. No.: VC2611730
Molecular Formula: C7H13ClN2O3
Molecular Weight: 208.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2060029-89-0 |
|---|---|
| Molecular Formula | C7H13ClN2O3 |
| Molecular Weight | 208.64 g/mol |
| IUPAC Name | 8a-(aminomethyl)-1,5,6,8-tetrahydro-[1,3]oxazolo[4,3-c][1,4]oxazin-3-one;hydrochloride |
| Standard InChI | InChI=1S/C7H12N2O3.ClH/c8-3-7-4-11-2-1-9(7)6(10)12-5-7;/h1-5,8H2;1H |
| Standard InChI Key | XAEQUXCDSJINNJ-UHFFFAOYSA-N |
| SMILES | C1COCC2(N1C(=O)OC2)CN.Cl |
| Canonical SMILES | C1COCC2(N1C(=O)OC2)CN.Cl |
Introduction
Chemical and Physical Properties
The chemical and physical properties of 8a-(Aminomethyl)-hexahydro- oxazolo[4,3-c]morpholin-3-one hydrochloride provide essential information for researchers working with this compound. Understanding these fundamental characteristics is crucial for designing experiments, developing analytical methods, and predicting potential interactions in biological systems.
Basic Identifiers and Molecular Information
8a-(Aminomethyl)-hexahydro- oxazolo[4,3-c]morpholin-3-one hydrochloride is registered with several identification systems that help researchers in accurately referencing and sourcing the compound. The table below summarizes the key identifiers and molecular information available from the literature:
*Note: The molecular weight accounts for the addition of HCl to the free base form .
The free base form of this compound (without the hydrochloride) has a molecular formula of C₇H₁₂N₂O₃ and a molecular weight of 172.18 g/mol, which is relevant when considering chemical transformations or comparative studies.
Structural Characteristics
The structural features of 8a-(Aminomethyl)-hexahydro- oxazolo[4,3-c]morpholin-3-one hydrochloride contribute significantly to its chemical behavior and potential biological activities. The molecule contains several key structural elements:
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A fused bicyclic system comprising an oxazolone ring and a morpholine ring
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An aminomethyl substituent at the 8a position, which is protonated in the hydrochloride form
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A carbonyl group within the oxazolone ring that can participate in hydrogen bonding
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Multiple heteroatoms (N and O) that serve as potential hydrogen bond acceptors and donors
This structural arrangement creates a three-dimensional configuration with specific spatial relationships that may be crucial for molecular recognition in biological systems. The presence of the basic aminomethyl group allows for salt formation, resulting in the hydrochloride form that exhibits enhanced water solubility compared to the free base.
Chemical Reactivity and Stability
The chemical reactivity of 8a-(Aminomethyl)-hexahydro- oxazolo[4,3-c]morpholin-3-one hydrochloride is largely determined by its functional groups and molecular architecture. Understanding these reactivity patterns is essential for predicting its behavior in chemical transformations and biological systems.
Functional Group Reactivity
The compound exhibits significant chemical reactivity due to several key features in its structure:
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The primary amine group (in the aminomethyl substituent) can participate in nucleophilic reactions, including:
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Acylation reactions with acid chlorides or anhydrides
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Reductive amination with aldehydes or ketones
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Formation of amides, carbamates, or ureas
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The carbonyl group in the oxazolone ring can undergo:
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Nucleophilic addition reactions
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Reduction to corresponding alcohols
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Condensation reactions with appropriate nucleophiles
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The morpholine nitrogen can potentially be alkylated or acylated under certain conditions
These reactive centers provide opportunities for chemical modification to enhance biological activity or improve pharmacokinetic properties. The presence of multiple functional groups also creates possibilities for intramolecular reactions under specific conditions, which may lead to rearrangements or formation of additional ring systems.
Stability Considerations
As the hydrochloride salt form, this compound generally exhibits:
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Enhanced stability compared to the free base form
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Improved water solubility
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Reduced tendency for oxidation or hydrolysis under normal storage conditions
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Strong oxidizing agents
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Extreme pH conditions
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Extended exposure to high temperatures or humidity
Proper storage recommendations typically include maintaining the compound in a cool, dry environment, protected from light, and in sealed containers to prevent degradation.
Comparison with Related Compounds
Understanding how 8a-(Aminomethyl)-hexahydro- oxazolo[4,3-c]morpholin-3-one hydrochloride compares with structurally related molecules provides valuable context for researchers. This comparative analysis can highlight unique features of the compound and suggest potential directions for derivatization or optimization.
Structural Analogs and Derivatives
While specific comparative data is limited in the available search results, the compound can be contextualized within the broader family of fused heterocyclic systems. The table below presents a conceptual comparison of key structural features that distinguish this compound from related chemical classes:
| Compound Class | Ring System | Key Functional Groups | Notable Differences |
|---|---|---|---|
| Oxazolo-morpholines (target compound) | Fused oxazolone-morpholine | Aminomethyl, carbonyl | Reference structure |
| Simple morpholines | Single morpholine ring | Various substituents | Lacks fused oxazolone ring |
| Oxazolidinones | Single oxazolidinone ring | Carbonyl, N-substituents | Lacks morpholine fusion |
| Benzoxazoles | Fused benzene-oxazole | Aromatic system | Contains aromatic ring instead of morpholine |
| Pyrido-oxazoles | Fused pyridine-oxazole | Aromatic nitrogen | Contains aromatic heterocycle instead of morpholine |
This structural context helps researchers understand the potential impact of the specific arrangement of atoms in 8a-(Aminomethyl)-hexahydro- oxazolo[4,3-c]morpholin-3-one hydrochloride compared to simpler or differently fused heterocyclic systems.
Structure-Activity Relationships
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The fused ring system likely provides conformational rigidity that may enhance target selectivity
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The aminomethyl group offers a potential pharmacophore for interaction with biological targets
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The presence of multiple heteroatoms creates potential hydrogen bonding sites
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The carbonyl group may participate in key interactions with protein targets
Further research involving systematic modification of these structural elements would be necessary to establish definitive structure-activity relationships for this compound class.
Current Research and Future Directions
The research landscape surrounding 8a-(Aminomethyl)-hexahydro- oxazolo[4,3-c]morpholin-3-one hydrochloride appears to be developing, with the compound being commercially available through specialty chemical suppliers, suggesting ongoing interest in its properties and applications.
Future Research Opportunities
Future investigations involving 8a-(Aminomethyl)-hexahydro- oxazolo[4,3-c]morpholin-3-one hydrochloride could focus on:
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Detailed structural characterization using advanced techniques such as X-ray crystallography
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Systematic modification of the scaffold to develop structure-activity relationships
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Targeted screening against specific enzyme systems or receptor panels
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Exploration of potential applications in areas such as:
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Neurological disorders
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Infectious diseases
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Inflammatory conditions
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Cancer research
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The unique structural features of this compound provide a valuable starting point for chemical diversity exploration in drug discovery programs. The fused heterocyclic system represents a scaffold that may offer novel properties compared to more commonly studied chemical classes.
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